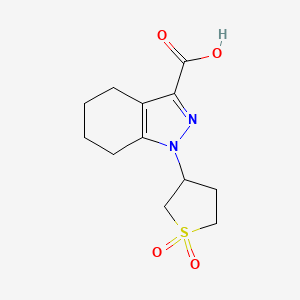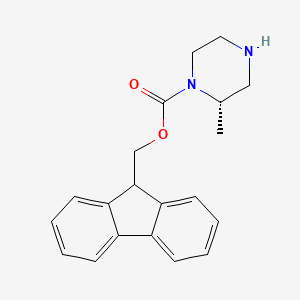
(S)-1-N-Fmoc-2-methyl-piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-1-N-Fmoc-2-methyl-piperazine is a chiral compound that features a piperazine ring substituted with a methyl group and an N-Fmoc (9-fluorenylmethoxycarbonyl) protecting group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-N-Fmoc-2-methyl-piperazine typically involves the following steps:
Starting Material: The synthesis begins with (S)-2-methyl-piperazine.
Protection: The N-Fmoc group is introduced by reacting (S)-2-methyl-piperazine with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-1-N-Fmoc-2-methyl-piperazine can undergo various chemical reactions, including:
Substitution Reactions: The N-Fmoc group can be removed under basic conditions, allowing for further functionalization of the piperazine ring.
Oxidation and Reduction: The methyl group on the piperazine ring can be oxidized or reduced to introduce different functional groups.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming amide bonds with carboxylic acids.
Common Reagents and Conditions
Fmoc Removal: Piperidine in dimethylformamide (DMF) is commonly used to remove the Fmoc group.
Oxidation: Oxidizing agents such as potassium permanganate can be used to oxidize the methyl group.
Coupling: Carbodiimides like N,N’-diisopropylcarbodiimide (DIC) are used in peptide coupling reactions.
Major Products
Deprotected Piperazine: Removal of the Fmoc group yields (S)-2-methyl-piperazine.
Oxidized Derivatives: Oxidation of the methyl group can produce various oxygenated derivatives.
Peptide Conjugates: Coupling reactions with carboxylic acids yield peptide conjugates.
Applications De Recherche Scientifique
(S)-1-N-Fmoc-2-methyl-piperazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: The compound is used in the preparation of peptide-based probes and inhibitors for biological studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-1-N-Fmoc-2-methyl-piperazine depends on its specific application. In peptide synthesis, the Fmoc group protects the amine functionality, preventing unwanted reactions. The protecting group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-1-N-Boc-2-methyl-piperazine: Similar to (S)-1-N-Fmoc-2-methyl-piperazine but with a Boc (tert-butoxycarbonyl) protecting group.
(S)-1-N-Cbz-2-methyl-piperazine: Features a Cbz (benzyloxycarbonyl) protecting group instead of Fmoc.
(S)-1-N-Fmoc-2-ethyl-piperazine: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
This compound is unique due to the presence of the Fmoc protecting group, which offers stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis, where selective protection and deprotection of functional groups are crucial.
Propriétés
IUPAC Name |
9H-fluoren-9-ylmethyl (2S)-2-methylpiperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-12-21-10-11-22(14)20(23)24-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19,21H,10-13H2,1H3/t14-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKHIFBVXMMTWHI-AWEZNQCLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CNCCN1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)

![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)
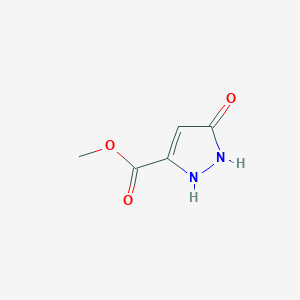



![tert-Butyl 2'-oxo-1',2'-dihydrospiro[piperidine-4,3'-pyrrolo[2,3-b]pyridine]-1-carboxylate](/img/structure/B6593973.png)
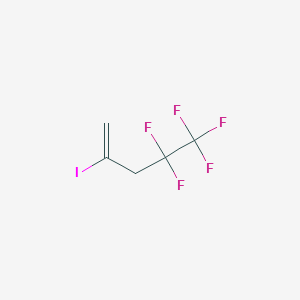
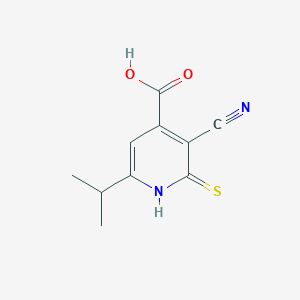
![rac-(1S,2S,3R,4R)-3-[(tert-butoxycarbonyl)amino]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B6593992.png)
